molecular formula C17H20N2O6S B14620182 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 57584-25-5

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B14620182
CAS No.: 57584-25-5
M. Wt: 380.4 g/mol
InChI Key: WBUCYKAFHSJJNJ-UHFFFAOYSA-N
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Description

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes hydroxyl, amino, phenoxy, and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureFor example, the hydroxyl group can be introduced through a nucleophilic substitution reaction, while the amino group can be added via reductive amination . The phenoxy group is often introduced through an electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxybutyric acids and their derivatives, such as:

Uniqueness

Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

57584-25-5

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(4-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H20N2O6S/c18-26(23,24)15-11-12(17(21)22)10-14(19-8-4-5-9-20)16(15)25-13-6-2-1-3-7-13/h1-3,6-7,10-11,19-20H,4-5,8-9H2,(H,21,22)(H2,18,23,24)

InChI Key

WBUCYKAFHSJJNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCCO

Origin of Product

United States

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